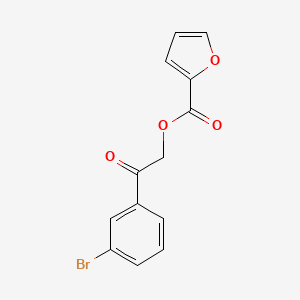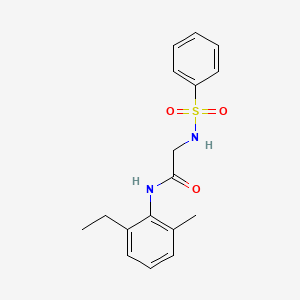![molecular formula C15H12FN3O3S B5725560 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as FN-PABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FN-PABA is a yellow crystalline solid that has a molecular formula of C14H11FN4O3S.
Wirkmechanismus
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide acts as an inhibitor of the folate receptor, which is overexpressed in various cancer cells. The folate receptor is responsible for the uptake of folate, which is essential for the growth and proliferation of cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide binds to the folate receptor and prevents the uptake of folate, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its potential use as a fluorescent probe for imaging cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its poor solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has significant potential for future research. One of the future directions for research is the development of improved synthesis methods for N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, which can increase its yield and reduce its cost. Another future direction is the development of new applications for N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, such as its use in the diagnosis and treatment of other diseases. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide can also be further studied for its potential use as a drug delivery system for targeted cancer therapy.
Synthesemethoden
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide can be synthesized through a multistep process starting from 2-nitrobenzoic acid. The synthesis involves the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride, which is then reacted with 2-methylbenzamide to form the intermediate product. The intermediate product is then reacted with 2-fluoroaniline and thiourea to form N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is in the field of cancer research. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting the folate receptor, which is overexpressed in various cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-8-10(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUAFMQTYYGIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)


![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)